molecular formula C14H12N2O B3333002 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile CAS No. 937653-09-3

3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B3333002
CAS No.: 937653-09-3
M. Wt: 224.26 g/mol
InChI Key: SSUOVWFDDLWTMS-UHFFFAOYSA-N
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Description

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is an organic compound featuring a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. This method includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position of the pyrrole ring through a subsequent reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

    Reduction: 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its conjugated system and electronic properties.

Mechanism of Action

The biological activity of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is primarily due to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Lacks the formyl group, which may reduce its reactivity and potential biological activity.

    3-(3-Formyl-1H-pyrrol-1-yl)benzonitrile: Lacks the dimethyl groups, which can affect its electronic properties and steric hindrance.

Uniqueness: The presence of both formyl and dimethyl groups in 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile provides a unique combination of electronic and steric effects, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-6-13(9-17)11(2)16(10)14-5-3-4-12(7-14)8-15/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUOVWFDDLWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C#N)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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